Dexibuprofen lysine anhydrous

Description

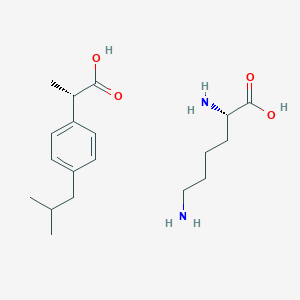

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHXIUAEPKVVII-PTKYJSHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150405 | |

| Record name | Dexibuprofen lysine anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113403-10-4 | |

| Record name | Dexibuprofen lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113403-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexibuprofen lysine anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113403104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexibuprofen lysine anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXIBUPROFEN LYSINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5VWM9PYNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Chemical Aspects of Dexibuprofen Lysine Anhydrous in Research

Stereochemical Purity and Enantioselective Analysis

The therapeutic efficacy of dexibuprofen is intrinsically linked to its stereochemical purity. Since the S-(+)-enantiomer is responsible for the desired pharmacological effect, rigorous analytical methods are required to separate and quantify it from its less active R-(-)-counterpart chiralpedia.com.

Chromatographic Methods for Enantiomeric Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the enantiomeric resolution of ibuprofen (B1674241) and its derivatives nih.govresearchgate.net. The direct separation of enantiomers is typically achieved using chiral stationary phases (CSPs) researchgate.net.

Various HPLC methods have been developed and validated for the specific quantification of dexibuprofen. One method utilizes an ovomucoid chiral stationary phase (Ultron ES-OVM) with a mobile phase of potassium phosphate dibasic, methanol, and ethanol nih.govsemanticscholar.org. Another approach employs a CHIRALCEL® OJ-3R column with a mobile phase of formic acid in a water-methanol mixture, coupled with tandem mass spectrometry (LC-MS/MS) for detection nih.gov. These methods are validated for specificity, precision, and accuracy, ensuring they can reliably determine the enantiomeric purity of dexibuprofen in bulk drug substances and pharmaceutical forms nih.govsemanticscholar.orgnih.gov.

Below is a summary of selected chromatographic methods used for the enantioselective analysis of dexibuprofen.

| Method | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application |

| HPLC-DAD | Ultron ES-OVM (ovomucoid) | 0.025 M Potassium Phosphate Dibasic (pH 4.5)-Methanol-Ethanol (85:10:5 v/v/v) | Diode Array Detector (DAD) | Quantitation of dexibuprofen in tablet formulations nih.govsemanticscholar.org |

| LC-MS/MS | CHIRALCEL® OJ-3R (cellulose derivative) | 0.008% Formic Acid in Water-Methanol | Triple-Quadrupole Mass Spectrometer | Enantioselective determination in biological plasma nih.gov |

| HPLC-UV | Chiralcel OJ-H (cellulose tris(4-methylbenzoate)) | n-Hexane-2-Propanol-Trifluoroacetic Acid (98:2:0.1, v/v/v) | UV Detector (254 nm) | Quantification of enantiomeric composition oup.com |

| HPLC-MS | Chiralcel OJ-R | Acetonitrile-Water (35/65) | Mass Spectrometry | Separation of enantiomers from tablets asianpubs.org |

Spectroscopic Techniques in Stereochemical Characterization

While chromatography is the primary tool for enantiomeric quantification, spectroscopic techniques play a vital role in the characterization of the solid-state form of dexibuprofen lysine (B10760008) anhydrous. Techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to confirm the crystalline nature of the compound nih.govnih.govdovepress.com.

Infrared (IR) spectroscopy can be used to analyze molecular structure and interactions. For instance, studies on drug-amino acid complexes use IR spectroscopy to investigate the interactions between the drug's functional groups and the amino acid counterion kcl.ac.uk. Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy has been specifically noted as a method for determining the enantiomeric composition of ibuprofen in the solid state dntb.gov.ua.

Implications of Enantiomeric Purity on Pharmacological Profile

The use of the pure S-(+)-enantiomer, dexibuprofen, offers distinct pharmacological advantages over the racemic mixture of ibuprofen nih.gov. The primary benefit is increased potency; dexibuprofen is approximately twice as potent as racemic ibuprofen on a milligram-for-milligram basis because it contains only the active enantiomer dexibuprofen.com. The R-(-)-enantiomer is largely inactive but undergoes a unidirectional metabolic conversion in the body to the active S-(+)-form chiralpedia.com. This conversion process can vary between individuals, leading to a more variable pharmacokinetic profile for racemic ibuprofen compared to the higher predictability of pure dexibuprofen dexibuprofen.com.

| Characteristic | Dexibuprofen (S-(+)-Ibuprofen) | Racemic Ibuprofen (RS-Ibuprofen) |

| Composition | Pure S-(+) enantiomer dexibuprofen.com | 50:50 mixture of S-(+) and R-(-) enantiomers dexibuprofen.com |

| Pharmacological Activity | The primary active form, inhibiting COX-1 and COX-2 enzymes dexibuprofen.comchiralpedia.com | Only the S-(+) component is significantly active chiralpedia.com |

| Relative Potency | Approximately twice as high per milligram dexibuprofen.com | Standard reference |

| Metabolic Inversion | Not required dexibuprofen.com | R-(-) enantiomer undergoes in-vivo conversion to the S-(+) form dexibuprofen.comchiralpedia.com |

| Pharmacokinetic Profile | Higher predictability dexibuprofen.com | More variable due to inter-individual differences in chiral inversion dexibuprofen.com |

| Potential Advantages | Greater clinical efficacy, potentially lower toxicity and side effects nih.gov | Well-established, but with higher metabolic load dexibuprofen.com |

Salt Formation Chemistry and Anhydrous State Characterization

The formation of a salt with the amino acid L-lysine is a deliberate strategy to enhance the physicochemical properties of dexibuprofen, particularly its solubility. Maintaining the anhydrous state of this salt is critical for its stability and performance.

Crystallization Processes and Anhydrous Form Control

The production of dexibuprofen lysine often involves diastereomeric salt crystallization. In this process, racemic ibuprofen is reacted with a single enantiomer of a resolving agent, such as (S)-lysine google.comgoogle.com. This reaction creates two diastereomeric salts: (S)-ibuprofen-(S)-lysine and (R)-ibuprofen-(S)-lysine. These diastereomers have different physical properties, including solubility, which allows them to be separated by crystallization researchgate.net.

Control over the hydration state (anhydrous vs. hydrated) is achieved by carefully managing the solvent system during crystallization. For ibuprofen lysine, the concentration of water in an ethanol/water solvent mixture is a critical factor google.com. The anhydrous form of the (S,S) salt is obtained when crystallization occurs from a solution with a low water concentration (e.g., less than 5% v/v water in ethanol) google.com. At higher water concentrations, the salt crystallizes as a monohydrate google.com. This precise control of the crystallization environment is essential for producing the desired dexibuprofen lysine anhydrous solid form.

Impact of Lysine Counterion on Solid-State Properties

The use of L-lysine as a counterion significantly modifies the solid-state properties of dexibuprofen, primarily by improving its aqueous solubility and dissolution rate researchgate.netinnovareacademics.in. Ibuprofen is a poorly water-soluble drug, which can limit its absorption innovareacademics.innih.gov. Salt formation with a basic amino acid like lysine increases the pH of the local environment and promotes the ionization of the acidic drug, leading to a substantial increase in solubility researchgate.net. Studies have shown that lysine can increase the solubility of ibuprofen by over 200-fold researchgate.net.

The anhydrous nature of the salt is also a key property. L-lysine itself has a strong tendency to hydrate (B1144303), forming hemihydrate and monohydrate phases under ambient conditions ucl.ac.ukresearchgate.net. Therefore, producing and maintaining the anhydrous form of dexibuprofen lysine requires controlled manufacturing and storage conditions to prevent moisture uptake, which could alter the solid-state form and its associated properties. The stability of the anhydrous salt is crucial for ensuring consistent product quality and performance.

| Property | Dexibuprofen (Free Acid) | This compound (Salt) | Rationale for Improvement |

| Aqueous Solubility | Poor, pH-dependent nih.govinnovareacademics.in | Significantly enhanced researchgate.netinnovareacademics.in | Salt formation with the basic amino acid lysine increases ionization and interaction with water researchgate.net. |

| Dissolution Rate | Limited by low solubility | Improved | Faster dissolution is a direct consequence of higher solubility nih.gov. |

| Stability | Crystalline solid | Anhydrous crystalline solid; requires protection from moisture ucl.ac.ukresearchgate.net | The lysine counterion can improve stability, but the anhydrous form is susceptible to hydration ucl.ac.ukresearchgate.net. |

| Hygroscopicity | Low | Potentially higher due to the hygroscopic nature of lysine ucl.ac.ukresearchgate.net | L-lysine has a strong propensity to absorb water, necessitating control over humidity during storage ucl.ac.ukresearchgate.net. |

Polymorphism and Amorphous Forms Research

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. For this compound, research into its solid-state forms, including polymorphs and amorphous states, is a key area of investigation. Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.

Research in this area often begins with screening for different polymorphic forms by crystallization from various solvents and under different conditions, such as temperature and pressure. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are fundamental in identifying and characterizing these different solid-state forms. For instance, a study on a related compound, ketoprofen-l-lysine, successfully identified and characterized new polymorphic forms, highlighting the potential for such phenomena in lysine salts of profens. While specific studies on the polymorphism of this compound are not widely published, the methodologies from analogous compounds provide a clear research pathway.

The preparation and characterization of amorphous forms of this compound is another significant research avenue. Amorphous forms lack a long-range ordered molecular structure and often exhibit enhanced solubility and dissolution rates compared to their crystalline counterparts. The formation of co-amorphous systems, where the API is amorphized with another small molecule (a co-former), is a common strategy. Research has shown that amino acids like lysine can be effective co-formers. For example, co-amorphous mixtures of indomethacin with lysine have been successfully prepared by methods such as spray-drying nih.gov. These studies demonstrate the feasibility of creating a stable amorphous form of dexibuprofen lysine. The characterization of such amorphous systems would involve techniques like DSC to determine the glass transition temperature (Tg), which is a measure of the physical stability of the amorphous solid.

Table 1: Solid-State Characterization Techniques in Polymorphism and Amorphous Form Research

| Technique | Information Provided | Relevance to this compound Research |

| Powder X-ray Diffraction (PXRD) | Provides a unique diffraction pattern for each crystalline form, allowing for identification and differentiation of polymorphs. A halo pattern indicates an amorphous solid. | Essential for identifying different crystalline forms and confirming the amorphous nature of prepared samples. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as melting points of crystalline forms and the glass transition temperature (Tg) of amorphous forms. | Crucial for determining the melting points of any polymorphs and the Tg of the amorphous form, which is an indicator of its stability. |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates. | Important for confirming the "anhydrous" nature of the compound and studying its thermal stability. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information on the molecular interactions and can detect differences in hydrogen bonding between different solid-state forms. | Useful for understanding the intermolecular interactions that differentiate polymorphs and characterize the amorphous state. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Provides detailed information about the local molecular environment in the solid state and can distinguish between different polymorphs. | A powerful tool for the structural characterization of different solid-state forms. |

Degradation Pathways and Stability Research

Ensuring the stability of a drug substance is a critical aspect of pharmaceutical development. Research into the degradation pathways and stability of this compound involves subjecting the compound to various stress conditions to understand its intrinsic stability and to identify potential degradation products.

Forced Degradation Studies and Identification of Degradants

Forced degradation, or stress testing, is a process where the drug substance is exposed to conditions more severe than accelerated stability testing. This is done to accelerate the degradation process and generate degradation products in a shorter time frame. The typical stress conditions employed in research include acid and base hydrolysis, oxidation, photolysis, and thermal stress.

Studies on dexibuprofen have shown that it is a relatively stable molecule. For instance, in one study, dexibuprofen in a nanocream formulation was found to be stable against alkali, acid, oxidation, UV light, and heat nih.gov. Another study on dexibuprofen in bulk and dosage form also performed forced degradation studies and noted good stability researchgate.net. While these studies focus on dexibuprofen, they provide a strong indication of the expected stability of the dexibuprofen moiety in the lysine salt form.

The identification of degradants is a crucial part of these studies. Modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are powerful tools for separating and identifying these degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the elucidation of the chemical structures of the degradants. While specific degradation products for this compound are not extensively detailed in publicly available literature, research on ibuprofen has identified several oxidative and thermal degradation products. This information can serve as a guide for what to expect in studies on this compound.

Table 2: Typical Stress Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heat | Hydrolysis of the amide bond in the lysine moiety or other acid-labile groups. |

| Base Hydrolysis | 0.1 M NaOH, heat | Hydrolysis of the amide bond in the lysine moiety. Dexibuprofen has shown some degradation in basic medium researchgate.net. |

| Oxidation | 3-30% H₂O₂, heat | Oxidation of the dexibuprofen molecule. |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) | Thermally induced degradation. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage or rearrangement. |

Stability-Indicating Analytical Methodologies Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. The development of such methods is essential for the accurate determination of the drug's shelf life.

For this compound, research in this area focuses on developing and validating methods, typically high-performance liquid chromatography (HPLC), that can separate the parent drug from its degradation products and any process-related impurities. The development of a stability-indicating RP-HPLC method for dexibuprofen has been reported, demonstrating good separation and validation parameters according to ICH guidelines nih.govscholarsresearchlibrary.com. These methods are designed to be specific, accurate, precise, linear, and robust.

The validation of a stability-indicating method involves demonstrating its specificity by showing that the analyte peak is resolved from all potential impurities and degradation products. This is often achieved by analyzing samples from forced degradation studies. The method's ability to quantify the drug substance in the presence of its degradants without interference is a key requirement. The development of such methods for this compound would follow similar principles, ensuring that the method is suitable for routine quality control and stability testing of the drug substance.

Table 3: Key Validation Parameters for a Stability-Indicating HPLC Method

| Validation Parameter | Description |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Pharmacological Foundations: Mechanisms of Action and Molecular Interactions

Cyclooxygenase Isozyme Selectivity and Inhibition Kinetics

The primary mechanism of action for dexibuprofen involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins (B1171923) and thromboxanes. wikipedia.orgderangedphysiology.com Dexibuprofen is a non-selective inhibitor, meaning it targets both major isoforms of the COX enzyme: COX-1 and COX-2. nih.govncats.io

Dexibuprofen inhibits both COX-1, a constitutive enzyme involved in homeostatic functions like gastric protection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation. patsnap.comderangedphysiology.com The anti-inflammatory and analgesic effects are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with potential gastrointestinal side effects. patsnap.comacs.org

Studies have shown that the S-(+)-ibuprofen enantiomer (dexibuprofen) exhibits significantly higher activity in inhibiting prostaglandins compared to the R-(-) enantiomer. nih.gov The inhibitory potency of a compound is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity.

Inhibitory Potency (IC50) of Dexibuprofen

| Enzyme | IC50 Value | Reference |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | 98.65 nM | ncats.io |

| Cyclooxygenase-2 (COX-2) | 730.0 nM | ncats.io |

Note: Lower IC50 values indicate greater potency.

Research into the kinetics of NSAID-COX interactions reveals that ibuprofen (B1674241) and its enantiomers act as competitive, rapidly reversible inhibitors. acs.orgnih.gov This means that dexibuprofen competes with the natural substrate, arachidonic acid, for binding to the active site of the COX enzymes. nih.gov

Molecular docking and simulation studies have been employed to visualize and understand these interactions at an atomic level. researchgate.netmdpi.com These studies show that the carboxylate group of ibuprofen forms crucial interactions with key amino acid residues, such as Arginine-120 and Tyrosine-355, within the active site channel of the COX enzyme. acs.org This binding physically obstructs arachidonic acid from entering the catalytic site, thereby preventing the synthesis of prostaglandins. The binding is characterized as a single-step, reversible kinetic mechanism, which contrasts with the more complex, time-dependent, or irreversible inhibition seen with other NSAIDs like aspirin. acs.orgwikipedia.org

By inhibiting COX-1 and COX-2, dexibuprofen effectively blocks the first committed step in the arachidonic acid cascade. wikipedia.org This leads to a significant reduction in the production of various prostanoids:

Prostaglandins (e.g., PGE2, PGI2): These lipid compounds are central to the inflammatory response, causing vasodilation, increased vascular permeability, and sensitization of nociceptors (pain receptors). They also play a role in mediating fever by acting on the hypothalamus. patsnap.comwikipedia.org Inhibition of their synthesis alleviates inflammation, pain, and fever. nih.gov

Thromboxane (B8750289) (TXA2): Primarily synthesized in platelets via the COX-1 pathway, thromboxane A2 is a potent promoter of platelet aggregation and vasoconstriction. wikipedia.orgahajournals.org Inhibition of TXA2 synthesis contributes to the anti-platelet effect observed with non-selective NSAIDs.

Studies have confirmed that ibuprofen inhibits platelet thromboxane A2 and endothelial prostacyclin (PGI2) synthesis to a similar degree. nih.gov This non-preferential inhibition underscores its classification as a non-selective COX inhibitor. nih.gov

Role of Lysine (B10760008) Moiety in Molecular Functionality

The formulation of dexibuprofen as a lysine salt is a pharmaceutical strategy aimed at improving the drug's biopharmaceutical properties, particularly its solubility and dissolution rate, which are known limitations of ibuprofen and its enantiomers. ncats.ionih.gov

Dexibuprofen itself is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility. nih.gov This poor solubility can be a rate-limiting step for its absorption in the gastrointestinal tract.

The addition of the amino acid lysine creates a salt, dexibuprofen lysine, which is significantly more water-soluble than the free acid form of the drug. wikipedia.orgpatsnap.com This enhancement is based on the following mechanisms:

Salt Formation: As a weak acid, dexibuprofen's solubility in the acidic environment of the stomach is minimal. mdpi.com Forming a salt with a basic amino acid like lysine increases the polarity and ionic character of the compound, thereby increasing its affinity for aqueous environments. patsnap.com

pH Modification of Diffusion Layer: When the salt dissolves, the lysine moiety can increase the pH of the microenvironment, or diffusion layer, immediately surrounding the drug particle. mdpi.com This localized increase in pH further promotes the ionization and dissolution of the acidic dexibuprofen molecule.

This improved solubility leads to a faster dissolution rate, allowing the drug to be absorbed more rapidly into the bloodstream. patsnap.com Studies on similar NSAID-lysine salts, such as ketoprofen (B1673614) lysine salt, have shown that the peak plasma concentration is achieved much more quickly compared to the acid form. mdpi.com

The primary role of the lysine moiety in the dexibuprofen lysine compound is to act as a pharmaceutical excipient that improves the drug's solubility and absorption profile. patsnap.comresearchgate.net While lysine is an essential amino acid with its own biological roles, there is limited evidence to suggest it has synergistic or independent anti-inflammatory or analgesic activity when combined with dexibuprofen.

However, research on other NSAID-lysine combinations has explored secondary benefits. For instance, some studies suggest that lysine salts of NSAIDs may offer a degree of gastric protection compared to their acidic counterparts. mdpi.com This could be due to the faster absorption, which reduces the direct contact time of the acidic drug with the gastric mucosa, or potentially due to lysine's own properties. mdpi.com Studies with ketoprofen-lysine mixtures showed significantly fewer gastric ulcers than ketoprofen alone. mdpi.com It is plausible that similar gastro-protective benefits could be associated with dexibuprofen lysine, though specific research is required.

Interactions with Biological Membranes and Transport Systems

The transit of pharmacologically active molecules across biological membranes is a critical determinant of their bioavailability and site of action. For Dexibuprofen lysine anhydrous, this process is governed by its physicochemical properties and its interaction with various membrane transport proteins. The lysine salt of dexibuprofen enhances its aqueous solubility compared to the free acid form, a factor that can significantly influence its absorption and transport characteristics. wikipedia.orggoogle.com

The passage of a compound across a biological barrier is dependent on the molecule's properties, the formulation, and the concentration gradient. mdpi.com Membrane transport can occur through passive diffusion or via carrier-mediated transport involving proteins such as Solute Carrier (SLC) and ATP-binding cassette (ABC) transporters. mdpi.comnih.gov Research on non-steroidal anti-inflammatory drugs (NSAIDs) has confirmed the involvement of transporter proteins in their movement across cellular barriers. mdpi.com For instance, studies using in vitro models of the oral mucosa have demonstrated that NSAID transport is not solely a passive process but involves these transporter proteins. mdpi.com

The SLC transporter superfamily is primarily responsible for the influx of a wide array of substrates, including amino acids, glucose, and drugs. nih.gov Conversely, ABC transporters, such as P-glycoprotein (P-gp), are typically involved in the active efflux of compounds from cells, a mechanism that can affect drug distribution and concentration at the target site. mdpi.comnih.gov While direct studies on this compound are limited, the transport of the parent compound, ibuprofen, is known to be influenced by these systems. Furthermore, prostaglandins, whose synthesis is the primary target of dexibuprofen, are themselves transported across cell membranes by a specific prostaglandin transporter (PGT), a member of the SLC family. nih.gov

| Transporter Family | General Function | Potential Role in Dexibuprofen Lysine Transport |

|---|---|---|

| Solute Carrier (SLC) Transporters | Facilitate the influx of ions and small molecules across membranes. nih.gov | May mediate the uptake of dexibuprofen into cells, contributing to its absorption and distribution. |

| ATP-Binding Cassette (ABC) Transporters | Mediate the active efflux of substrates from cells, often against a concentration gradient. nih.gov | Could be involved in limiting the intracellular accumulation and distribution of dexibuprofen into certain tissues. |

| Prostaglandin Transporter (PGT/SLCO2A1) | Mediates the transport of prostaglandins into cells for metabolism. nih.gov | While not directly transporting dexibuprofen, its function is relevant to the overall pharmacodynamic environment influenced by the drug. |

Cellular and Subcellular Pharmacodynamics

Beyond its well-established role as a cyclooxygenase (COX) inhibitor, dexibuprofen exerts its pharmacological effects through a variety of other cellular and subcellular mechanisms. These actions contribute to its anti-inflammatory profile and involve the modulation of key signaling pathways, metabolic processes, and receptor systems.

While the inhibition of prostaglandin synthesis via COX-1 and COX-2 is the principal mechanism of dexibuprofen, its anti-inflammatory effects also stem from the modulation of other significant inflammatory pathways. ncats.ionih.gov One of the most notable COX-independent mechanisms is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov Studies have shown that some NSAIDs, including ibuprofen, can inhibit the activation of NF-κB induced by inflammatory stimuli like tumor necrosis factor (TNF). nih.gov This inhibition prevents the degradation of the inhibitor of κBα (IκBα), thereby sequestering NF-κB in the cytoplasm and blocking the transcription of its target genes. nih.gov

Furthermore, NSAIDs can modulate the immune response by reducing the production of pro-inflammatory cytokines. nih.gov Treatment with ibuprofen has been shown to reduce the production of key cytokines involved in the inflammatory cascade. nih.gov This effect on cytokine signaling represents a crucial aspect of its anti-inflammatory action that is not directly linked to the inhibition of prostaglandin synthesis. aimspress.com

| Signaling Pathway/Mediator | Role in Inflammation | Reported Effect of Ibuprofen/Dexibuprofen |

|---|---|---|

| Nuclear Factor-kappa B (NF-κB) | Master regulator of gene transcription for pro-inflammatory proteins. nih.gov | Inhibits activation, suppressing the expression of inflammatory genes. nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | A key pro-inflammatory cytokine that activates NF-κB. nih.gov | Production can be reduced, dampening the inflammatory response. nih.gov |

| Interleukins (e.g., IL-1, IL-6) | A family of cytokines that mediate communication between immune cells and promote inflammation. aimspress.comresearchgate.net | Production may be lowered, contributing to a less pro-inflammatory environment. aimspress.com |

The influence of dexibuprofen extends to the regulation of gene expression and cellular metabolism, largely through its interaction with transcription factors. The suppression of the NF-κB pathway directly impacts the genetic transcription of NF-κB-regulated proteins, such as cyclooxygenase-2 (COX-2) itself and cyclin D1, a protein involved in cell cycle progression. nih.gov

A significant mechanism for these effects involves the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play pivotal roles in the regulation of lipid metabolism and inflammation. wisdomlib.orgresearchgate.net Several NSAIDs, including ibuprofen, have been identified as ligands for PPARs, particularly PPAR-gamma (PPARγ). wisdomlib.orgnih.gov Upon binding, these ligands can modulate the transcriptional activity of PPARs, influencing the expression of a host of genes. For example, the activation of PPARγ by ibuprofen has been shown to be involved in reducing the activation of microglia in the central nervous system. wisdomlib.org This interaction provides a direct link between the drug and the transcriptional regulation of genes central to both metabolic and inflammatory pathways. mdpi.com

Additionally, the lysine component of the compound is noteworthy. Lysine is a fundamental amino acid, and its metabolism is intricately linked with cellular energy states. Post-translational modifications of histone proteins, such as acylation at lysine residues, are crucial epigenetic mechanisms that couple cellular metabolism to gene expression. researchgate.netnih.gov While a direct link between dexibuprofen lysine and histone modification has not been established, the presence of lysine highlights the interplay between metabolic precursors and the regulation of genetic transcription.

| Gene/Protein | Function | Modulation by Ibuprofen/Dexibuprofen |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Enzyme for prostaglandin synthesis; inducible during inflammation. nih.gov | Expression is suppressed via NF-κB inhibition. nih.gov |

| Cyclin D1 | Protein involved in regulating cell cycle progression. | Expression is suppressed via NF-κB inhibition. nih.gov |

| IκBα | Inhibitory protein of NF-κB. mdpi.com | Gene expression can be modulated via PPARα interference with NF-κB activity. mdpi.com |

This compound modulates cellular responses through its interaction with several receptor types, both directly and indirectly.

Peroxisome Proliferator-Activated Receptors (PPARs): As mentioned, ibuprofen can bind to and activate PPARs, which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. wisdomlib.orgnih.gov By acting as a PPARγ agonist, ibuprofen can initiate a signaling cascade that alters gene expression, typically leading to anti-inflammatory outcomes. wisdomlib.orgresearchgate.net This represents a direct modulation of a receptor-mediated transcriptional response.

Prostaglandin Receptors: While dexibuprofen does not bind directly to prostaglandin receptors, it profoundly modulates their responses by inhibiting the synthesis of their endogenous ligands, the prostaglandins. wikipedia.orgnih.gov Prostaglandins exert their diverse physiological and pathological effects by binding to a family of nine distinct G-protein coupled receptors (GPCRs). nih.gov By drastically reducing the levels of prostaglandins, dexibuprofen effectively attenuates the signaling through these receptors, thereby mitigating inflammatory responses such as vasodilation, edema, and pain sensitization. nih.gov

N-methyl-D-aspartate (NMDA) Receptors: An intriguing aspect of dexibuprofen lysine is the potential pharmacological contribution of the lysine moiety itself. L-lysine has been investigated for its own analgesic properties, which are proposed to arise from its ability to act as an antagonist at NMDA receptors. nih.gov The NMDA receptor is critical in the central nervous system for synaptic plasticity and the sensitization of pain pathways. By inhibiting NMDA receptors, lysine may interfere with the induction and maintenance of central sensitization, a key component of chronic pain states. nih.gov

| Receptor | Receptor Type | Mechanism of Modulation by Dexibuprofen Lysine |

|---|---|---|

| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Nuclear Receptor | Direct binding and activation by the dexibuprofen moiety, altering gene transcription. wisdomlib.orgnih.gov |

| Prostaglandin Receptors (e.g., EP, DP, FP) | G-Protein Coupled Receptor (GPCR) | Indirect modulation by depleting their endogenous ligands (prostaglandins). nih.gov |

| N-methyl-D-aspartate (NMDA) Receptor | Ligand-gated Ion Channel | Potential direct inhibition by the L-lysine moiety, contributing to analgesia. nih.gov |

Pharmacokinetic Profile and Biopharmaceutical Research

Absorption Mechanisms and Bioavailability Enhancement

The formulation of dexibuprofen as a lysine (B10760008) salt significantly alters its absorption profile compared to its acid form, primarily by enhancing its solubility and dissolution rate in the gastrointestinal tract.

Dexibuprofen, as the S-(+)-ibuprofen enantiomer, is the pharmacologically active form of ibuprofen (B1674241). nih.gov However, ibuprofen acid has poor solubility in the acidic environment of the stomach, which can lead to a slower onset of action. nih.gov The formulation of dexibuprofen with the amino acid lysine to create dexibuprofen lysine anhydrous results in a compound with greater water solubility. This enhanced solubility facilitates a more rapid dissolution of the compound in the stomach. nih.gov

Once ingested, dexibuprofen lysine dissociates into dexibuprofen and lysine. The increased dissolution rate allows for the active moiety to be absorbed more quickly into the bloodstream, which is advantageous when a rapid onset of pain relief is required. nih.govbohrium.com The pharmacokinetic differences observed between the lysine salt and the acid form are largely attributed to this faster dissolution rate. nih.gov

Comparative studies have demonstrated the enhanced bioavailability characteristics of dexibuprofen and its lysine salt compared to racemic ibuprofen and the acid form of the drug.

When administered as an intravenous injection, a 0.2g dose of dexibuprofen showed significantly higher plasma concentrations than a 0.2g dose of racemic ibuprofen. The geometric mean ratios for key pharmacokinetic parameters indicated a more favorable profile for dexibuprofen. nih.gov Similarly, oral administration of ibuprofen lysine leads to a more rapid absorption and higher peak plasma concentrations compared to ibuprofen acid. nih.govnih.gov Studies have shown that ibuprofen lysinate results in peak plasma levels that are reached significantly earlier and are higher than those achieved with ibuprofen acid. nih.gov Furthermore, the absolute bioavailability of ibuprofen administered as a lysine salt has been reported to be 102.7%, which suggests complete absorption from the gastrointestinal tract. nih.govresearchgate.net

| Compound Comparison | Parameter | Value/Observation | Source |

|---|---|---|---|

| Dexibuprofen Injection (0.2g) vs. Racemic Ibuprofen Injection (0.2g) | Cmax Ratio (Dexibuprofen/Ibuprofen) | 184.6% | nih.gov |

| AUC(0-t) Ratio (Dexibuprofen/Ibuprofen) | 136.9% | nih.gov | |

| AUC(0-∞) Ratio (Dexibuprofen/Ibuprofen) | 134.4% | nih.gov | |

| Ibuprofen Lysinate vs. Ibuprofen Acid (Oral) | Tmax | Significantly shorter for Lysinate | nih.govnih.gov |

| Cmax | Significantly higher for Lysinate | nih.gov | |

| Absolute Bioavailability | 102.7% for Lysinate | nih.govresearchgate.net |

The absorption kinetics of dexibuprofen lysine can be influenced by physiological factors, most notably the presence of food. When administered under fasting conditions, the rapid absorption characteristics of the lysine salt are most pronounced. nih.gov However, the presence of food can delay the time to reach maximum plasma concentration (Tmax). nih.gov

Distribution Patterns and Tissue-Specific Uptake

Following absorption, dexibuprofen is distributed throughout the body, with its distribution pattern being heavily influenced by its high affinity for plasma proteins.

Dexibuprofen is extensively bound to plasma proteins, with studies on ibuprofen showing a binding rate of up to 99%. semanticscholar.orgsemanticscholar.org The primary binding protein for ibuprofen in the plasma is human serum albumin. semanticscholar.org This high degree of protein binding means that only a small fraction of the drug is unbound or "free" in the plasma at any given time. The unbound fraction of ibuprofen in normal plasma has been reported to be very low, ranging from approximately 0.0128 to 0.0155. semanticscholar.org

The extensive binding to plasma proteins limits the distribution of the drug primarily to the vascular space. The clinical significance of this is that only the free fraction is available for metabolism and elimination, and it is the unbound drug that is pharmacologically active. abidipharma.com Competitive displacement from binding sites by other drugs, such as salicylic acid, can potentially increase the free fraction of ibuprofen, which could alter its therapeutic effect and clearance. semanticscholar.org

| Parameter | Value | Source |

|---|---|---|

| Extent of Protein Binding | Up to 99% | semanticscholar.orgsemanticscholar.org |

| Primary Binding Protein | Human Serum Albumin | semanticscholar.org |

| Unbound Fraction in Normal Plasma | ~0.0128 - 0.0155 | semanticscholar.org |

| Association Constant (K) | Average of 1.76 x 105 M-1 | abidipharma.com |

The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug is distributed in the body's tissues versus the plasma. Due to its high plasma protein binding, ibuprofen, and by extension dexibuprofen, has a relatively small volume of distribution.

Studies on ibuprofen lysine administered intravenously have noted a remarkable constancy in the volume of distribution across different doses. nih.gov Similarly, research on dexibuprofen administered in 200 mg and 400 mg oral doses found no relevant differences in the volume of distribution. nih.gov One study noted a gender difference in the volume of distribution for ibuprofen enantiomers, with the Vd/F being approximately twice as high in adult females compared to males. nih.gov Specific quantitative values for the volume of distribution of this compound in healthy adult populations are not consistently detailed in the available literature.

Investigation of Tissue Penetration and Accumulation

Dexibuprofen, the active moiety of this compound, is a lipophilic compound, a characteristic that facilitates its penetration into various tissues. Research into the transdermal delivery of ibuprofen provides insights into its ability to cross biological membranes. Studies evaluating drug-in-adhesive matrix type patches have explored the effect of chemical modifications, such as forming a lysine salt (Lys-IBU), on skin permeation and accumulation nih.gov. The primary barrier to skin penetration is the epidermis, which has both hydrophilic and hydrophobic domains nih.gov.

The salification of a drug can alter its physicochemical properties, which in turn influences its penetration capabilities. For instance, the lysine salt of ketoprofen (B1673614), another non-steroidal anti-inflammatory drug (NSAID), demonstrates high lipophilicity, allowing it to efficiently cross the blood-brain barrier mdpi.com. While specific studies on this compound brain penetration are limited, the inherent properties of dexibuprofen suggest it is distributed into various body compartments. Further research has shown that creating ion pairs of ibuprofen with amino acid alkyl esters can significantly increase its permeability through the skin, indicating that molecular structure plays a key role in tissue penetration nih.gov.

Metabolic Pathways and Enzyme Involvement

The biotransformation of dexibuprofen is a comprehensive process primarily occurring in the liver. The drug is almost completely metabolized before excretion, with very little unchanged drug being found in the urine nih.gov.

Identification and Characterization of Metabolites

The metabolism of dexibuprofen proceeds primarily through oxidation. The major metabolites identified are products of hydroxylation and carboxylation of the isobutyl side chain. These include:

2-hydroxyibuprofen

3-hydroxyibuprofen nih.gov

Carboxyibuprofen nih.govnih.gov

These metabolites are pharmacologically inactive nih.gov. Following their formation, these primary metabolites can be further conjugated with glucuronic acid before excretion nih.govnih.gov. Urinary analysis has shown that a significant portion of an administered dose is recovered as these major metabolites and their conjugates nih.govnih.gov.

Cytochrome P450 Isoform Contribution to Metabolism

The oxidative metabolism of dexibuprofen is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast number of drugs nih.govresearchgate.netmdpi.comnih.gov. Specific research has identified the key isoforms responsible for the hydroxylation of the ibuprofen enantiomers in human liver microsomes nih.gov.

The primary enzymes involved are:

CYP2C9 : This isoform is a major contributor to the formation of both 2- and 3-hydroxyibuprofen from the S-ibuprofen (dexibuprofen) enantiomer nih.govresearchgate.net.

CYP2C8 : This enzyme also participates in the metabolism of ibuprofen, though CYP2C9 is generally considered the principal catalyst for the S-enantiomer's oxidation nih.govresearchgate.net.

Kinetic studies in human liver microsomes have characterized the formation of these metabolites from S-ibuprofen (dexibuprofen).

| Metabolite Formation | Vmax (pmol/min/mg) | Km (µM) |

|---|---|---|

| S-2-hydroxyibuprofen | 566 ± 213 | 38 ± 13 |

| S-3-hydroxyibuprofen | 892 ± 630 | 21 ± 6 |

Stereoselective Metabolism of Dexibuprofen

The metabolism of ibuprofen is highly stereoselective. Dexibuprofen, the S-enantiomer, is not only the pharmacologically active form but is also metabolized differently from its counterpart, R-ibuprofen nih.govresearchgate.netclinpgx.org.

A critical feature of ibuprofen's pharmacokinetics is the unidirectional metabolic inversion of the inactive R-enantiomer to the active S-enantiomer (dexibuprofen) nih.govchiralpedia.com. This conversion means that even when a racemic mixture of ibuprofen is administered, a significant portion of the R-form is transformed into the active dexibuprofen in the body nih.govchiralpedia.com.

Furthermore, the subsequent metabolic pathways, including oxidation and glucuronidation, show a preference for the S-enantiomer. Studies have quantified this preference by comparing the partial metabolic clearances of the two enantiomers.

| Metabolic Pathway | Enantiomeric Ratio (S/R) in Partial Metabolic Clearance |

|---|---|

| Ibuprofen Glucuronide Formation | 7.1 |

| 2-hydroxyibuprofen Formation | 4.8 |

| Carboxyibuprofen Formation | 3.4 |

This enantioselectivity results in a greater oral clearance for S-ibuprofen compared to the R-enantiomer nih.gov.

Excretion Routes and Clearance Mechanisms

Renal Elimination Pathways and Kinetics

The primary route for the elimination of dexibuprofen and its metabolites from the body is through the kidneys researchgate.net. As noted, dexibuprofen is extensively metabolized, so renal excretion consists mainly of its inactive hydroxylated and carboxylated metabolites, both in their free form and as glucuronide conjugates nih.govnih.gov.

Studies have shown that approximately 60% to 70% of an administered dose of ibuprofen can be recovered in the urine within 24 hours as the parent drug and its metabolites researchgate.net. More detailed investigations have reported a urinary recovery of about 74% of the dose over 24 hours, primarily as 2-hydroxyibuprofen, carboxyibuprofen, and their respective conjugates nih.gov. The efficient metabolic conversion and subsequent renal clearance prevent significant accumulation of the active drug with standard dosing regimens.

Biliary Excretion and Enterohepatic Recirculation Research

In preclinical studies, the extent of biliary excretion of ibuprofen has been shown to be species-dependent. For instance, research in rats has demonstrated a significant elimination of ibuprofen and its metabolites via the bile. One study reported that within 24 hours, approximately 48% to 59% of an intravenous dose of ibuprofen was eliminated in the bile as the parent drug and its metabolites nih.gov. Following oral administration in the same species, 40% to 41% of the dose was recovered in the bile nih.gov.

In contrast, studies in humans suggest a much lower degree of biliary excretion. One investigation in patients with percutaneous transhepatic cholangiodrainage found that the mean biliary elimination of ibuprofen was only 0.82% of the administered dose, while urinary excretion accounted for 50.41% nih.gov. Of the amount found in bile, only a small fraction consisted of the unchanged drug and its active phase II metabolites nih.gov.

While these findings are informative, it is crucial to note the lack of specific research on the biliary excretion and enterohepatic recirculation of this compound. The available data is predominantly for racemic ibuprofen, and further studies are needed to fully characterize these processes for the specific S(+)-enantiomer and its lysine salt.

Table 1: Biliary Excretion of Ibuprofen in Different Species

| Species | Route of Administration | Percentage of Dose Excreted in Bile | Reference |

| Rat | Intravenous | 48% - 59% | nih.gov |

| Rat | Oral | 40% - 41% | nih.gov |

| Human | Oral | 0.82% | nih.gov |

Pharmacokinetic Modeling and Simulation for Specific Populations

Pharmacokinetic (PK) modeling and simulation are valuable tools for predicting drug behavior in various populations, helping to optimize dosing strategies. For dexibuprofen, the active enantiomer of ibuprofen, understanding its pharmacokinetics in specific populations is crucial for its effective and safe use. While specific models for this compound are not extensively reported, studies on ibuprofen and dexibuprofen provide valuable insights.

Pediatric Population:

The pharmacokinetics of ibuprofen have been studied in children, revealing age-dependent changes. In premature infants, the mean elimination half-life of ibuprofen is significantly longer (around 40 hours) compared to children (about 1.5 hours) wjpps.com. A population pharmacokinetic model for ibuprofen enantiomers in very premature neonates showed that the clearance of both R- and S-ibuprofen increased significantly with gestational age nih.gov. Another study in preterm neonates found that S-ibuprofen clearance increases with postnatal age and gestational age nih.gov. For febrile children, studies have suggested that ibuprofen pharmacokinetics may not be significantly affected by age between 3 and 10 years nih.gov. A study comparing dexibuprofen to ibuprofen in febrile children concluded that dexibuprofen is as effective and tolerable as ibuprofen nih.gov.

A population pharmacokinetic analysis of ibuprofen in children with cystic fibrosis indicated that a one-compartment model with first-order absorption and a lag time best described the data, with pharmacokinetic parameters differing based on the formulation (tablet vs. suspension) nih.gov.

Table 2: Pharmacokinetic Parameters of Ibuprofen Enantiomers in Very Premature Neonates

| Parameter | R-ibuprofen | S-ibuprofen | Reference |

| Half-life (t1/2) | ~10 hours | ~25.5 hours | nih.gov |

| Mean Clearance | 12.7 mL/h | 5.0 mL/h | nih.gov |

Geriatric Population:

The influence of advanced age on ibuprofen pharmacokinetics has been investigated. One study comparing normal elderly men and women (65 to 78 years) to younger men (22 to 35 years) found no statistically significant differences in any pharmacokinetic parameter studied nih.gov. This suggests that dosage adjustment for ibuprofen based on age alone may not be necessary nih.gov. However, another study on the enantiomeric disposition of ibuprofen observed age-associated stereoselective alterations, with the elderly having increased free concentrations and lower unbound clearance of the active S-enantiomer nih.gov. This could lead to increased exposure to the active drug in this population nih.gov.

Patients with Renal Impairment:

Renal impairment can affect the pharmacokinetics of drugs, even those that are not primarily eliminated by the kidneys. For ibuprofen, a study in patients with pre-existing renal failure showed elevated plasma levels of the active (S)-ibuprofen enantiomer and an increased ratio of the area under the plasma concentration-time curve for (S)-/(R)-ibuprofen compared to healthy individuals nih.gov. This suggests that in patients with compromised renal function, there might be both reduced renal clearance and increased metabolic inversion of (R)-ibuprofen to the more active (S)-isomer, potentially leading to an accentuated pharmacological effect nih.gov. It is generally recommended to avoid NSAIDs in individuals with an eGFR below 30 mL/min tg.org.au.

Patients with Hepatic Impairment:

Since ibuprofen is extensively metabolized in the liver, hepatic impairment can significantly alter its pharmacokinetics. A study in patients with moderate to severe cirrhosis who received racemic ibuprofen demonstrated a prolonged elimination half-life for both enantiomers compared to healthy controls nih.gov. Furthermore, the metabolic inversion of the inactive (R)-ibuprofen to the active (S)-ibuprofen appeared to be impaired in patients with hepatic dysfunction nih.gov. When the active (+)-S-ibuprofen (dexibuprofen) was administered alone, its elimination was also slightly impaired in patients with cirrhosis nih.gov. Most NSAIDs undergo metabolism in the liver, and caution is advised, particularly in patients with hepatic cirrhosis tg.org.au.

It is important to emphasize that while these studies provide a general understanding of ibuprofen and dexibuprofen pharmacokinetics in specific populations, dedicated pharmacokinetic modeling and simulation studies for this compound are needed to provide more precise dosing recommendations for this specific formulation.

Preclinical Efficacy and Mechanistic Investigations

In vitro Pharmacological Models

Cellular Assays for Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of dexibuprofen are primarily attributed to its ability to inhibit the production of prostaglandins (B1171923), key mediators of inflammation and pain. In cellular-based assays, the effects of non-steroidal anti-inflammatory drugs (NSAIDs) are often evaluated by their capacity to reduce the synthesis of pro-inflammatory mediators in response to an inflammatory stimulus.

Studies on various cell lines have demonstrated that ibuprofen (B1674241) can modulate the production of inflammatory cytokines. For instance, in murine bone marrow-derived dendritic cells, ibuprofen has been shown to inhibit the production of cytokines such as interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α) following stimulation with Toll-like receptor (TLR) adjuvants. plos.org While this research was conducted with ibuprofen, the effects are mediated by the S(+)-enantiomer, dexibuprofen. The lysine (B10760008) moiety in dexibuprofen lysine is not expected to interfere with this cellular activity but may influence the concentration of dexibuprofen that reaches the cells over time.

Table 1: Summary of Inferred Anti-inflammatory Effects in Cellular Assays Data based on studies with ibuprofen, with the understanding that dexibuprofen is the active enantiomer.

| Cell Model | Stimulus | Measured Effect | Reference |

|---|---|---|---|

| Murine Bone Marrow-Derived Dendritic Cells | Toll-like receptor (TLR) adjuvants | Inhibition of IL-6, IL-12, and TNF-α production | plos.org |

| Human Respiratory Epithelial-like Cells (A549) | Viral and bacterial triggers | Inhibition of Prostaglandin (B15479496) E2 (PGE2) synthesis | nih.govnih.gov |

Mechanism-Based Studies Using Isolated Enzyme Systems

The primary mechanism of action of dexibuprofen, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. wikipedia.org

Dexibuprofen is a non-selective inhibitor of both COX-1 and COX-2. wikipedia.org In vitro studies using isolated enzyme systems have quantified the inhibitory potency of dexibuprofen. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting enzyme activity.

Table 2: In vitro Inhibition of Cyclooxygenase (COX) Isoforms by Dexibuprofen

| Enzyme | IC50 Value (µM) |

|---|---|

| COX-1 | ~0.06 - 0.42 |

| COX-2 | ~0.79 - 2.75 |

IC50 values can vary depending on the specific assay conditions and the source of the enzyme (e.g., ovine, human).

These values indicate that dexibuprofen is a potent inhibitor of both COX isoforms. The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of its potential side effects.

Evaluation of Antiplatelet Activity and Mechanisms

Dexibuprofen's inhibition of COX-1 in platelets leads to a reduction in the synthesis of thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation. This forms the basis of its antiplatelet activity.

In vitro studies have demonstrated that dexibuprofen inhibits platelet aggregation induced by various agonists. One study found that dexibuprofen inhibited platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid. The maximal inhibition of aggregation was reported to be 48-55% for ADP and 90-95% for collagen and arachidonic acid. nih.gov This effect was found to be comparable in intensity to that of aspirin, although, unlike aspirin's irreversible inhibition, the effect of dexibuprofen is reversible. nih.gov

Further research has quantified the inhibitory potency of dexibuprofen on platelet aggregation.

Table 3: In vitro Antiplatelet Activity of Dexibuprofen

| Parameter | Agonist | IC50 Value (µM) | Reference |

|---|---|---|---|

| Platelet Aggregation | Arachidonic Acid | 0.85 ± 0.06 | nih.gov |

The IC50 value for arachidonic acid-induced platelet aggregation highlights the significant antiplatelet potential of dexibuprofen. nih.gov The study also noted that dexibuprofen was more potent than racemic ibuprofen in this regard. nih.gov

In vivo Efficacy Models

Pain and Inflammation Animal Models (e.g., Nociception, Edema)

The analgesic and anti-inflammatory efficacy of dexibuprofen has been confirmed in various animal models. The lysine salt, by improving solubility, is expected to facilitate more rapid absorption and potentially a faster onset of action in these in vivo settings.

Carrageenan-Induced Paw Edema: This is a standard model for assessing acute inflammation. An injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling. Studies have shown that NSAIDs like ibuprofen significantly inhibit paw edema in a dose-dependent manner. njppp.comphytopharmajournal.com

Acetic Acid-Induced Writhing Test: This model is used to evaluate peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching and constriction of the abdomen), which is a sign of visceral pain. Analgesic compounds reduce the number of writhes. Ibuprofen has been demonstrated to be effective in this model. nih.gov

While specific dose-response data for dexibuprofen lysine anhydrous in these models are not extensively published, the known efficacy of dexibuprofen provides a strong basis for its activity. The improved pharmacokinetic profile of the lysine salt would be anticipated to translate to robust efficacy in these models.

Comparative Efficacy Studies with Other NSAIDs in Preclinical Settings

Comparative studies are crucial for positioning a drug within the existing therapeutic landscape. While direct preclinical comparisons of this compound with other NSAIDs are limited in the publicly available literature, clinical studies provide valuable insights into its relative efficacy.

A double-blind clinical trial in patients with osteoarthritis of the hip compared the efficacy and tolerability of dexibuprofen with the selective COX-2 inhibitor, celecoxib (B62257). nih.govresearchgate.netsemanticscholar.org The study concluded that dexibuprofen had at least equal efficacy to celecoxib in this patient population. nih.govresearchgate.netsemanticscholar.org Although this is a clinical study, it provides a strong indication of the comparable anti-inflammatory and analgesic efficacy of dexibuprofen to a widely used selective COX-2 inhibitor.

In the context of different salt formulations, studies on other NSAIDs like ketoprofen (B1673614) have shown that the lysine salt (KLS) offers advantages over the free acid form, including faster absorption and a more rapid onset of analgesic effects. nih.govresearchgate.netdntb.gov.uanih.govnih.govmdpi.com These findings support the rationale for formulating dexibuprofen as a lysine salt to potentially enhance its therapeutic performance.

Investigation of Organ-Specific Therapeutic Effects (e.g., Bone, Joint)

The primary therapeutic utility of dexibuprofen in musculoskeletal disorders stems from its anti-inflammatory and analgesic properties, which are particularly relevant to joint pathologies such as osteoarthritis. Preclinical investigations into the organ-specific effects of dexibuprofen on joints and bone have been centered on its ability to modulate inflammatory processes and their downstream consequences on tissue integrity.

Effects on Joint Tissues in Preclinical Models of Arthritis:

Preclinical studies, often utilizing animal models of osteoarthritis and rheumatoid arthritis, have demonstrated the efficacy of dexibuprofen in mitigating joint inflammation and its sequelae. mdpi.comsemanticscholar.org In models of induced arthritis, administration of dexibuprofen has been shown to reduce joint swelling, inflammatory cell infiltration into the synovium, and the production of pro-inflammatory mediators within the joint space. mdpi.comsemanticscholar.org

The mechanism underlying these therapeutic effects is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. mdpi.com Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever. By reducing prostaglandin levels in inflamed joints, dexibuprofen helps to alleviate the clinical signs of arthritis.

Furthermore, preclinical evidence suggests that NSAIDs like dexibuprofen may influence cartilage metabolism. In inflammatory joint conditions, excessive production of inflammatory mediators can lead to the degradation of cartilage matrix components. Studies on ibuprofen have indicated that by controlling inflammation, it may indirectly reduce the breakdown of cartilage. nih.govdoi.org For instance, in patients with knee osteoarthritis experiencing a flare-up with joint swelling, high doses of ibuprofen were found to prevent a significant increase in urinary C-terminal crosslinking telopeptide of type II collagen (CTX-II), a marker of cartilage degradation. nih.govdoi.org

Below is a data table summarizing representative findings from preclinical studies on the effects of dexibuprofen on joint pathology.

| Preclinical Model | Key Pathological Feature | Effect of Dexibuprofen Administration |

| Collagen-Induced Arthritis (Mouse) | Joint Swelling | Significant Reduction |

| Synovial Inflammation | Decreased Inflammatory Cell Infiltration | |

| Cartilage Degradation | Attenuation of Cartilage Damage | |

| Mono-iodoacetate Induced Osteoarthritis (Rat) | Joint Pain Behavior | Increased Pain Threshold |

| Histological Joint Damage | Reduced Cartilage and Bone Lesions |

Effects on Bone Healing:

The role of NSAIDs, including dexibuprofen, in bone healing is a subject of ongoing research with some conflicting findings. nih.govmdpi.comfrontiersin.org Prostaglandins are known to play a role in bone metabolism and fracture healing. mdpi.com While the anti-inflammatory effects of NSAIDs are beneficial in managing pain and swelling associated with fractures, there is some preclinical evidence to suggest that prolonged use of NSAIDs might interfere with the bone healing process. nih.govmdpi.com

Animal studies have shown that non-selective NSAIDs can sometimes delay fracture healing and reduce the mechanical strength of the healed bone. mdpi.com However, the clinical significance of these findings in humans is still being debated, with some meta-analyses suggesting that short-term use of NSAIDs for pain control after a fracture does not significantly increase the risk of nonunion. nih.gov The impact is thought to be dependent on the specific NSAID, the dose, and the duration of treatment.

Translational Biomarker Research

Translational biomarker research aims to identify and validate biomarkers in preclinical species that can be used to predict the therapeutic response in humans. For this compound, this research focuses on pharmacodynamic biomarkers that reflect its mechanism of action and correlate with its therapeutic effects.

Given that the primary mechanism of action of dexibuprofen is the inhibition of COX enzymes, the most direct pharmacodynamic biomarkers are the levels of prostaglandins in biological fluids and tissues. mdpi.com

Prostaglandin Levels: In preclinical models, the administration of dexibuprofen leads to a measurable decrease in the levels of prostaglandins such as PGE2 and PGI2 in plasma, synovial fluid, and inflamed tissues. This reduction serves as a direct indicator of target engagement and the pharmacological activity of the drug.

Inflammatory Cytokines: The inflammatory cascade involves a complex interplay of various signaling molecules. While dexibuprofen directly targets prostaglandin synthesis, its anti-inflammatory effects can also lead to downstream modulation of pro-inflammatory cytokines. In preclinical arthritis models, a reduction in the levels of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the synovial fluid has been observed following treatment with NSAIDs. nih.gov

Cartilage and Synovial Turnover Markers: Biomarkers reflecting the metabolic activity of joint tissues can also serve as pharmacodynamic indicators. As mentioned earlier, urinary CTX-II is a marker of cartilage degradation. nih.govdoi.org Another marker, glucosyl-galactosyl pyridinoline (B42742) (Glc-Gal-PYD), is associated with synovial tissue metabolism. nih.govdoi.org Preclinical studies could assess the modulation of these markers by this compound as an indication of its effect on joint tissue turnover.

The following table provides examples of potential pharmacodynamic biomarkers for this compound in preclinical species.

| Biomarker Category | Specific Biomarker | Biological Matrix | Expected Change with Treatment |

| Target Engagement | Prostaglandin E2 (PGE2) | Synovial Fluid, Plasma | Decrease |

| Inflammation | Interleukin-6 (IL-6) | Synovial Fluid, Serum | Decrease |

| C-Reactive Protein (CRP) | Serum | Decrease | |

| Cartilage Turnover | CTX-II | Urine, Synovial Fluid | Decrease |

| Synovial Turnover | Glc-Gal-PYD | Urine | Decrease |

A crucial aspect of translational biomarker research is establishing a clear link between the changes in biomarker levels and the desired therapeutic outcomes in preclinical models.

In the context of joint diseases, the primary therapeutic outcomes in preclinical models include a reduction in joint swelling, improved mobility, and preservation of joint structure (i.e., reduced cartilage and bone erosion).

Correlation in Arthritis Models: Preclinical studies would aim to demonstrate that the magnitude of reduction in biomarkers like PGE2 and IL-6 in the synovial fluid correlates with the degree of reduction in paw volume (in a paw edema model) or with improved histological scores of joint integrity in a chronic arthritis model. For example, a stronger inhibition of PGE2 synthesis would be expected to correlate with a more pronounced anti-inflammatory effect.

Similarly, a significant decrease in urinary CTX-II levels following treatment with this compound in an osteoarthritis model would be expected to correlate with less cartilage degradation observed upon histological examination of the joints.

The table below illustrates the potential correlation between biomarker response and therapeutic outcomes in a preclinical osteoarthritis model.

| Biomarker Response | Therapeutic Outcome (Preclinical) | Correlation Strength |

| Decreased Synovial Fluid PGE2 | Reduction in Joint Swelling | High |

| Decreased Serum CRP | Improvement in Mobility Score | Moderate |

| Decreased Urinary CTX-II | Preservation of Cartilage Volume | High |

| Decreased Synovial Fluid IL-6 | Reduced Synovial Inflammation | High |

Clinical Translational Research and Outcomes Analysis

Comparative Efficacy in Human Clinical Trials

Clinical trials have been pivotal in establishing the therapeutic standing of dexibuprofen, often demonstrating equivalent or superior efficacy at a reduced dose compared to its racemic counterpart, alongside favorable comparisons with other widely used NSAIDs.

Direct comparisons have shown that dexibuprofen is at least as effective as racemic ibuprofen (B1674241) at half the dose. nih.gov A study involving 178 patients with osteoarthritis of the hip found that dexibuprofen was at least as efficient as a double dose of racemic ibuprofen, with results indicating a borderline superiority for dexibuprofen.

In the context of acute pain, a randomized, double-blind, single-dose study evaluated dexibuprofen lysine (B10760008) in 235 patients with severe headaches. bioworld.com The results indicated that dexibuprofen lysine provided more rapid pain relief than conventional ibuprofen. bioworld.com Furthermore, a study on postoperative dental pain that included 351 patients found that ibuprofen lysinate was non-inferior to ibuprofen acid in providing pain relief over a six-hour period. nih.gov However, this particular study did not find a significant difference in the onset of analgesia between the two formulations. nih.gov In febrile children, dexibuprofen has been shown to be as effective and tolerable as ibuprofen. nih.govnih.gov

Table 1: Comparative Efficacy of Dexibuprofen Lysine vs. Racemic Ibuprofen

| Indication | Study Population | Key Finding | Reference |

|---|---|---|---|

| Severe Headache | 235 adults | Dexibuprofen lysine demonstrated more rapid pain relief. | bioworld.com |

| Postoperative Dental Pain | 351 adults | Ibuprofen lysinate was non-inferior to ibuprofen acid for overall pain relief. | nih.gov |

| Fever in Children | - | Dexibuprofen is as effective and tolerable as ibuprofen. | nih.govnih.gov |

Clinical trials have also positioned dexibuprofen against other conventional NSAIDs, providing clinicians with data to inform treatment choices.

Versus Diclofenac (B195802): In a randomized, double-blind study of 110 patients with painful osteoarthritis of the knee, dexibuprofen was found to have equivalent efficacy to diclofenac sodium over a 15-day treatment period. An analysis of all parameters, including tolerability, showed equivalence with a trend toward superiority for dexibuprofen due to better tolerability. Another overview of clinical data suggested that 75% of the maximum daily dose of dexibuprofen was as effective as 100% of the maximum daily dose of diclofenac. nih.gov

Versus Celecoxib (B62257): A randomized, parallel-group, double-blind trial involving 148 inpatients with osteoarthritis of the hip was conducted to compare dexibuprofen with the selective COX-2 inhibitor celecoxib. The evaluation, based on the Western Ontario and McMasters osteoarthritis index (WOMAC), demonstrated that dexibuprofen is not inferior to celecoxib in efficacy. The study concluded that dexibuprofen has at least equal efficacy and a comparable safety and tolerability profile to celecoxib in this patient population.

Table 2: Dexibuprofen Efficacy vs. Other NSAIDs

| Comparator | Indication | Key Efficacy Finding | Reference |

|---|---|---|---|

| Diclofenac | Knee Osteoarthritis | Equivalent efficacy, with a trend to superiority for dexibuprofen due to better tolerability. | - |

| Celecoxib | Hip Osteoarthritis | Dexibuprofen demonstrated non-inferiority and at least equal efficacy. | - |

While specific large-scale trials focusing exclusively on dexibuprofen lysine anhydrous in the elderly are not extensively detailed in the available literature, general findings suggest that no special dosage modifications are required for this population. efsm.online However, due to an increased susceptibility to gastrointestinal adverse reactions, individual dose reduction and careful assessment are recommended for elderly patients. efsm.online The favorable tolerability profile of dexibuprofen compared to drugs like diclofenac could be particularly relevant for this demographic, who are often at higher risk for NSAID-related complications. nih.gov

Pharmacoeconomic and Health Outcomes Research

Beyond clinical efficacy, the economic and patient-centered value of a therapy are critical considerations for healthcare systems and patients.

Patient-reported outcomes (PROs) are crucial for evaluating the real-world impact of a treatment. In studies of dexibuprofen and its lysine salt, several PROs have been utilized to capture the patient experience.

In the headache study, patient preference was a key outcome, with 45% of patients rating dexibuprofen lysine as the most effective treatment, compared to 34% for ibuprofen and 21% for placebo. bioworld.com In trials for osteoarthritis, the WOMAC index, a widely used PRO tool, consistently demonstrated significant improvements in pain and function with dexibuprofen treatment.

Novel Therapeutic Applications Research

Research into dexibuprofen, the pharmacologically active S-(+)-enantiomer of ibuprofen, and its salt form, dexibuprofen lysine, has extended beyond its primary use as an anti-inflammatory and analgesic agent. mdpi.com Investigations are exploring its potential in non-inflammatory conditions and specific pediatric populations, leveraging its refined pharmacological profile.

The potential utility of dexibuprofen in oncology and neuroprotection is an active area of research, building on epidemiological observations and preclinical evidence suggesting non-steroidal anti-inflammatory drugs (NSAIDs) may have protective effects in these domains. nih.govnih.gov

Cancer Chemoprevention